molecular formula C11H14FN5O2 B159522 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- CAS No. 132722-91-9

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-

カタログ番号 B159522
CAS番号: 132722-91-9
分子量: 267.26 g/mol
InChIキー: VLWUFDZACUOMPE-OKTBNZSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-, also known as FddA, is a synthetic nucleoside analog that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the natural nucleoside adenosine and has been shown to have potent antitumor activity in a variety of cancer cell lines.

作用機序

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- acts as a nucleoside analog, which means it is incorporated into the DNA of cancer cells during replication. Once incorporated, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to induce DNA damage and activate the p53 pathway, which is involved in apoptosis and tumor suppression.

実験室実験の利点と制限

One advantage of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its limited solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce drug resistance in cancer cells over time.

将来の方向性

There are several future directions for research on 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-. One direction is to improve the solubility and bioavailability of the compound to improve its efficacy in vivo. Another direction is to study the potential use of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to understand the mechanisms of drug resistance to 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- and to develop strategies to overcome it. Overall, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has shown promising results in preclinical studies and warrants further investigation for its potential use in cancer treatment.

合成法

The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- involves the coupling of a protected 2-deoxy-2-fluoro-D-ribose with a protected 6-chloropurine to form the nucleoside intermediate. The final step involves the deprotection of the ribose and purine moieties to yield the desired compound. The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been optimized to improve the yield and purity of the final product.

科学的研究の応用

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to tumor growth inhibition. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

特性

CAS番号

132722-91-9

製品名

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-

分子式

C11H14FN5O2

分子量

267.26 g/mol

IUPAC名

[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1

InChIキー

VLWUFDZACUOMPE-OKTBNZSVSA-N

異性体SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N

SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N

正規SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N

その他のCAS番号

132722-91-9

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。